1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-8-amino-6H-dibenzo[b,d]pyran-6-one is a chemical compound that belongs to the dibenzo[b,d]pyran family This compound is characterized by its unique structure, which includes a methoxy group at the first position and an amino group at the eighth position
Preparation Methods
The synthesis of 1-Methoxy-8-amino-6H-dibenzo[b,d]pyran-6-one can be achieved through a one-pot reaction. This method involves the use of 2’,6’-dimethoxy-4-nitro-1,1’-biphenyl-2-carboxylic acid methyl ester as the starting material. The reaction proceeds with hydroiodic acid, which facilitates O-demethylation, lactonization, and nitro reduction to amine . This one-pot synthesis is an improved alternative to the previously reported three-step reactions for this transformation.
Chemical Reactions Analysis
1-Methoxy-8-amino-6H-dibenzo[b,d]pyran-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-Methoxy-8-amino-6H-dibenzo[b,d]pyran-6-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-Methoxy-8-amino-6H-dibenzo[b,d]pyran-6-one can be compared with other similar compounds, such as:
6H-Dibenzo[b,d]pyran-6-one: This compound lacks the methoxy and amino groups, making it less reactive in certain chemical reactions.
3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol: This compound has a different substitution pattern, leading to distinct chemical and biological properties
Biological Activity
1-Methoxy-8-amino-6H-dibenzo[b,d]pyran-6-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound has been achieved through various methods, including a one-pot reaction involving 2′,6′-dimethoxy-4-nitro-1,1′-biphenyl-2-carboxylic acid methyl ester. The process utilizes hydroiodic acid for O-demethylation and lactonization, which simplifies the previously reported multi-step synthesis methods .
Biological Activity Overview
This compound exhibits a range of biological activities:
1. Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects at low micromolar concentrations. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt .
2. Antibacterial Properties
The compound shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values have been reported as low as 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antibacterial agent .
3. Antioxidant Activity
As an antioxidant, this compound helps in scavenging free radicals, thereby reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Inhibition of Topoisomerase I : Similar compounds have shown effectiveness in inhibiting topoisomerase I, an enzyme critical for DNA replication and repair, which could be a mechanism for its anticancer activity .
- Cytokine Modulation : It may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties .
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Cytotoxicity in Cancer Cell Lines : A study demonstrated that this compound exhibited significant cytotoxicity across various human cancer cell lines (e.g., MCF7, K562) with IC50 values ranging from 5 to 10 μM .
- Antibacterial Efficacy : In another research effort, the compound was tested against clinical isolates of MRSA and showed effective inhibition at concentrations lower than those required for many conventional antibiotics .
- Antioxidant Capacity : The antioxidant capacity was evaluated using DPPH and ABTS assays, showing that the compound effectively reduces oxidative stress markers in vitro .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Anticancer Activity (IC50 μM) | Antibacterial Activity (MIC μg/mL) | Antioxidant Activity |
---|---|---|---|
This compound | 5 - 10 | 8 | High |
Indenoisoquinoline derivative | 15 - 20 | 10 | Moderate |
Dalbergiphenol | 30 - 40 | 20 | Low |
Properties
Molecular Formula |
C14H11NO3 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
8-amino-1-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H11NO3/c1-17-11-3-2-4-12-13(11)9-6-5-8(15)7-10(9)14(16)18-12/h2-7H,15H2,1H3 |
InChI Key |
HQLWRIHIASFXFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(C=C(C=C3)N)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.